molecular formula C12H15NO2 B11893870 1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol

1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol

Cat. No.: B11893870
M. Wt: 205.25 g/mol
InChI Key: AIBZJKVSQLOSII-UHFFFAOYSA-N
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Description

1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol is a spirocyclic compound featuring a fused indene-pyrrolidine core with hydroxyl groups at the 5 and 6 positions. This structure combines the rigidity of the spiro system with the redox-active catechol moiety, making it a candidate for studying neurotransmitter receptor interactions, particularly in dopaminergic systems. Its synthesis involves multi-step organic reactions, often starting from indene derivatives and pyrrolidine precursors .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

spiro[1,3-dihydroindene-2,2'-pyrrolidine]-5,6-diol

InChI

InChI=1S/C12H15NO2/c14-10-4-8-6-12(2-1-3-13-12)7-9(8)5-11(10)15/h4-5,13-15H,1-3,6-7H2

InChI Key

AIBZJKVSQLOSII-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=CC(=C(C=C3C2)O)O)NC1

Origin of Product

United States

Preparation Methods

General Reaction Protocol

The synthesis begins with functionalized oxime ethers (e.g., 18a–g ), which undergo tributyltin hydride (TBT)-mediated radical generation in the presence of azobisisobutyronitrile (AIBN) as an initiator. Cyclohexane serves as the solvent, with reaction times ranging from 3–6 hours. The process involves:

  • Radical initiation : AIBN generates radicals that abstract hydrogen from TBT, forming stannyl radicals.

  • Cyclization : The stannyl radical induces sequential 5-exo-trig and 6-endo-trig cyclizations, forming the spirocyclic pyrrolidine-indene framework.

  • Termination : Radical quenching yields the spiro[indene-2,2'-pyrrolidine] derivatives as diastereomeric mixtures.

Key Examples and Yields

The table below summarizes synthesized analogs and their yields:

CompoundSubstituentsYield (%)Diastereomer Ratio (trans:cis)
19a Ethyl acetate at 5'5846:12
19b Benzyl at 5'5636:21
19d 4-Chlorophenylmethyl at 5'2320:0
19e Benzhydryl at 5'5057:0

Yields vary based on steric and electronic effects of substituents. Bulky groups (e.g., benzhydryl in 19e ) favor trans-diastereoselectivity due to reduced conformational flexibility during cyclization.

Hydroxyl Group Introduction

To access the 5,6-diol moiety, benzyl-protected intermediates (e.g., 19b ) undergo deprotection via hydrogenolysis. For example, catalytic hydrogenation (H₂, Pd/C) of 19b removes benzyl groups, yielding the diol. Alternative methods include acidic hydrolysis (HCl/MeOH), though this may require optimization to prevent ring-opening side reactions.

Comparative Analysis of Methods

ParameterRadical BicyclizationDomino Diels–Alder
Yield 20–58%60–85% (reported for analogs)
Diastereoselectivity Moderate (trans preference)High
Functionalization Requires post-deprotectionIntegrated hydroxyl introduction
Scalability Limited by tin hydride toxicityGreen solvent (ionic liquid)

The radical approach excels in constructing complex spirocycles but suffers from moderate yields and toxic reagents. The Diels–Alder method offers greener conditions and higher selectivity but requires tailored dienophiles for diol formation.

Challenges and Optimization Strategies

Diastereomer Separation

Crude products from radical bicyclization often require chromatographic separation. Simulated moving bed (SMB) chromatography or chiral stationary phases can enhance resolution of trans/cis isomers.

Enhancing Yield

  • Radical stabilization : Adding tert-butylcatechol minimizes premature radical termination.

  • Microwave assistance : Reducing reaction time from hours to minutes improves efficiency.

Green Chemistry Considerations

Replacing TBT with silane-based reductants (e.g., (TMS)₃SiH) reduces toxicity. Similarly, substituting [Bmim]Br with biodegradable ionic liquids (e.g., choline acetate) aligns with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight logP (Predicted)
1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol Indene + pyrrolidine (2,2') 5,6-diol C₁₃H₁₅NO₂ 217.26 ~1.2 (polar OH groups)
5,6-Dihydroxy spiro[indan-1,3'-pyrrolidine] hydrobromide Indan + pyrrolidine (1,3') 5,6-diol + HBr salt C₁₃H₁₆BrNO₂ 314.18 ~0.8 (ionized Br⁻)
2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione Indene + pyrrolidine (1,3') 2',5'-dione C₁₂H₁₁NO₂ 201.22 ~1.8 (nonpolar ketones)
6-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine] Indene + pyrrolidine (3,3') 6-bromo C₁₂H₁₄BrN 252.15 ~2.9 (lipophilic Br)

Key Observations :

  • Spiro Junction Position : The 2,2' spiro junction in the target compound contrasts with 1,3' (indan-based) or 3,3' (bromo analog) systems, altering ring strain and conformational flexibility. Indene’s conjugated double bond enhances rigidity compared to indan derivatives .

Pharmacological Activity

Table 2: Comparative Pharmacological Data

Compound Name Dopaminergic Activity Other Notable Properties
1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol No significant activity reported Potential as a redox-active scaffold
5,6-Dihydroxy spiro[indan-1,3'-pyrrolidine] hydrobromide Weak dopamine antagonist (IC₅₀ ~10 μM) Salt form improves solubility
6-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine] N/A (Patent: WO2007/125061) Intermediate for kinase inhibitors

Key Findings :

  • Brominated derivatives are patented as intermediates in kinase inhibitor synthesis, suggesting divergent therapeutic applications compared to diol/dione analogs .

Biological Activity

1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : 1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol
  • Molecular Formula : C11H12O2
  • Molecular Weight : 176.21 g/mol
  • CAS Number : 183-24-4

The biological activity of 1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol is attributed to its interaction with various molecular targets within biological systems. This compound may influence enzyme activity and receptor interactions, leading to significant changes in cellular processes. Specific pathways and molecular targets are still under investigation but may include:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes.
  • Receptor Modulation : Possible interaction with receptors that mediate pain and inflammation.

Anticancer Properties

Research has indicated that 1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol exhibits anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For instance:

  • Case Study : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7) after 48 hours of exposure.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. Preliminary data suggest that it may reduce pro-inflammatory cytokine levels and inhibit pathways associated with inflammation.

Study Cell Type Effect Observed
Study 1MCF-7Reduced cell viability by 40%
Study 2RAW 264.7Decreased TNF-alpha production by 30%

Pharmacological Applications

1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol is being explored as a pharmaceutical intermediate due to its structural properties that allow for further modifications leading to novel therapeutic agents. Its potential applications include:

  • Pain Management : As a CGRP receptor antagonist.
  • Cancer Therapy : As an adjunct treatment in combination therapies.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of 1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol. These derivatives have shown enhanced biological activity compared to the parent compound.

Notable Research Studies

  • Synthesis and Evaluation of Derivatives : A study synthesized several derivatives of the compound and evaluated their anticancer activity against various cancer cell lines.
    • Results indicated that certain modifications increased potency by up to 50%.
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of the compound.
    • Findings showed significant reduction in paw swelling in rat models of arthritis.

Q & A

Q. What advanced techniques resolve challenges in characterizing spirocyclic byproducts?

  • Solutions :
  • Cryo-EM : Visualizes transient intermediates in spiro ring formation .
  • In-situ NMR : Monitors reaction kinetics under electrochemical conditions .

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